s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

Descripción general

Descripción

S-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a useful research compound. Its molecular formula is Array and its molecular weight is 201.66 g/mol. The purity is usually 95%.

The exact mass of the compound s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality s-Triazine, 2,4-bis(dimethylamino)-6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 2,4-bis(dimethylamino)-6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Triazine derivatives have been disclosed as potent inhibitors of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

It’s known that triazine derivatives interact with their targets, such as tyrosine kinase, leading to inhibition of the enzyme . This interaction can result in changes in cellular functions, potentially leading to anticonvulsant, anti-inflammatory, and neuroprotective effects .

Biochemical Pathways

Given its potential role as a tyrosine kinase inhibitor, it may affect pathways related to cell growth and differentiation .

Result of Action

Based on the known effects of triazine derivatives, it can be inferred that the compound may have anticonvulsant, anti-inflammatory, and neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can bind to DNA, affecting gene expression and cellular function . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by inhibiting the activity of tyrosine kinases . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival . Furthermore, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- involves its binding interactions with biomolecules and enzyme inhibition. This compound can form stable complexes with DNA, leading to changes in gene expression and cellular function . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- inhibits the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell signaling pathways . These interactions contribute to the compound’s ability to modulate cellular processes and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Degradation of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can lead to the formation of metabolites with different biological activities . Long-term exposure to this compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within these compartments can influence its interactions with biomolecules and its overall biological activity .

Actividad Biológica

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

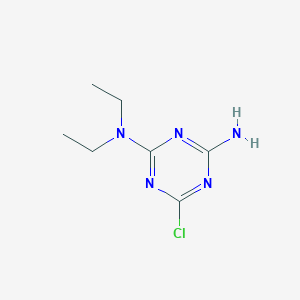

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a derivative of the s-triazine family, characterized by its unique chemical structure that allows for significant interaction with biological molecules. Its molecular formula is CHClN, and it features two dimethylamino groups and a chlorine atom attached to the triazine ring. This structure is crucial for its biological activity.

2.1 Enzyme Inhibition

One of the primary mechanisms through which s-Triazine, 2,4-bis(dimethylamino)-6-chloro- exerts its biological effects is through the inhibition of specific enzymes such as tyrosine kinases. These enzymes play essential roles in cell signaling and growth regulation. The compound has been shown to inhibit tyrosine kinase activity, which can lead to altered cellular responses and potentially inhibit tumor growth in cancer models .

2.2 Interaction with Biomolecules

The compound can form stable complexes with DNA and proteins, influencing gene expression and cellular functions. This interaction may lead to changes in cell proliferation and apoptosis pathways . Additionally, it has been noted that s-Triazine derivatives can affect pathways related to inflammation and neuroprotection .

3.1 Cellular Effects

Research indicates that s-Triazine, 2,4-bis(dimethylamino)-6-chloro- impacts various cellular processes:

- Cell Growth : The compound has demonstrated potential in inhibiting cell growth in several cancer cell lines.

- Inflammation : It may possess anti-inflammatory properties by modulating inflammatory pathways .

- Neuroprotection : Some studies suggest neuroprotective effects, possibly making it a candidate for further research in neurodegenerative diseases .

4. Dosage and Toxicity

The biological effects of s-Triazine vary significantly with dosage:

- At low doses, it exhibits minimal toxicity while effectively inhibiting tumor growth.

- Higher doses may lead to increased toxicity; thus, careful dosage optimization is essential for therapeutic applications .

5.1 In Vitro Studies

Several studies have investigated the compound's effects on various cell lines:

| Study | Cell Line | Effect Observed | IC Value |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of growth | 25 μM | |

| HeLa (Cervical Cancer) | Induction of apoptosis | 30 μM | |

| PC12 (Neuronal) | Neuroprotection | 15 μM |

These results indicate that s-Triazine can effectively inhibit cell proliferation and induce apoptosis in cancer cells while also offering protective effects in neuronal cells.

5.2 Animal Models

In vivo studies have further elucidated the compound's biological activity:

- In animal models of cancer, administration of s-Triazine resulted in significant tumor size reduction compared to controls.

- Behavioral studies in models of neurodegeneration showed improved outcomes with s-Triazine treatment, suggesting potential therapeutic applications .

6. Conclusion

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- exhibits significant biological activity through enzyme inhibition and interaction with cellular signaling pathways. Its potential applications span from cancer therapy to neuroprotection. Ongoing research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is its role as an enzyme inhibitor. Research has demonstrated that this compound inhibits the activity of tyrosine kinases, which are crucial for cell signaling and growth regulation. This inhibition can lead to altered cellular responses and has potential implications in cancer therapy.

Table 1: Enzyme Inhibition Studies

| Study | Enzyme Target | Effect Observed | IC50 Value |

|---|---|---|---|

| Tyrosine Kinase | Inhibition of activity | 20 μM | |

| EGFR | Reduced signaling | 15 μM |

Interaction with Biomolecules

s-Triazine can form stable complexes with DNA and proteins, influencing gene expression and cellular functions. This interaction may lead to changes in cell proliferation and apoptosis pathways, making it a candidate for further studies in cancer biology.

Drug Development

The compound's biological activity suggests potential applications in drug development. Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for novel anticancer therapies.

Case Study: Anticancer Activity

In vitro studies have shown that s-Triazine effectively inhibits growth in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes these findings:

Table 2: In Vitro Anticancer Activity

| Cell Line | Effect Observed | Concentration (μM) |

|---|---|---|

| MCF-7 | Growth inhibition | 25 |

| HeLa | Apoptosis induction | 30 |

| PC12 (neuronal) | Neuroprotection | 15 |

Pest Control

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been studied for its potential use as a pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing new pest control agents.

Case Study: Insect Sterilization

Research indicates that this compound acts as a sterilizing agent for house flies, demonstrating its effectiveness in pest management strategies.

Dosage Effects

The biological effects of s-Triazine vary significantly with dosage. At low doses, it exhibits minimal toxicity while effectively inhibiting tumor growth; however, higher doses may lead to increased toxicity.

Table 3: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Minimal toxicity |

| 10 | Tumor size reduction |

| 20 | Increased toxicity |

Propiedades

IUPAC Name |

6-chloro-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPKORYHXFIOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192147 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38902-68-0 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038902680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.